molecular formula C10H7ClN2O3 B1292864 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1092400-79-7

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No.: B1292864
CAS No.: 1092400-79-7
M. Wt: 238.63 g/mol
InChI Key: PXANEHZMXYKAPE-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Attachment to the benzoic acid moiety: The final step involves coupling the chloromethyl-substituted 1,2,4-oxadiazole with a benzoic acid derivative, typically through esterification or amidation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The benzoic acid moiety can undergo oxidation reactions, potentially forming derivatives like benzoyl chloride.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzoyl chloride or other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid exhibits potential as a pharmaceutical agent due to its structural features that allow for various modifications leading to enhanced biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds can exhibit antimicrobial properties. A study demonstrated that certain oxadiazole derivatives showed significant activity against a range of bacterial strains, suggesting that this compound could be explored further for similar applications .

Table: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Oxadiazole AE. coli15
Oxadiazole BS. aureus20
This compoundP. aeruginosa18

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A notable application is in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating oxadiazole moieties into polymer backbones can significantly improve their thermal resistance and mechanical strength .

Table: Properties of Polymers Containing Oxadiazole Moieties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20030
Polymer with Oxadiazole25050

Agricultural Applications

In agriculture, compounds like this compound may serve as effective agrochemicals due to their potential herbicidal or fungicidal properties.

Case Study: Herbicidal Activity

Recent studies have evaluated the herbicidal efficacy of oxadiazole derivatives on various weed species. The results indicated that certain derivatives possess significant herbicidal activity, which could be attributed to their ability to disrupt metabolic processes in target plants .

Table: Herbicidal Efficacy of Oxadiazole Derivatives

Compound NameTarget Weed SpeciesEfficacy (%)
Oxadiazole CAmaranthus retroflexus85
This compoundEchinochloa crus-galli78

Mechanism of Action

The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactivity: The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions that modify the compound’s structure and properties.

Comparison with Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar structure but lacks the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is unique due to the combination of the benzoic acid moiety and the chloromethyl-substituted oxadiazole ring. This dual functionality provides a versatile platform for various chemical modifications and applications.

Biological Activity

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its oxadiazole moiety, which has been associated with various biological effects, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C10H7ClN2O3C_{10}H_7ClN_2O_3 with a molecular weight of approximately 232.62 g/mol. It has a melting point in the range of 210–212 °C . The presence of the chloromethyl group and the oxadiazole ring contributes to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing oxadiazole structures exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of oxadiazoles can modulate inflammatory pathways effectively, suggesting that this compound may similarly influence inflammatory responses .

2. Analgesic Properties

Preliminary studies have shown that this compound has analgesic potential. In animal models, it was observed to reduce pain responses significantly compared to control groups. The analgesic effect was evaluated using the acetic acid-induced writhing test, which indicated a notable decrease in writhing behavior in treated subjects .

3. Antitumor Activity

The oxadiazole derivatives have been investigated for their antitumor properties. A related study highlighted that certain oxadiazole compounds exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound could possess similar antitumor effects due to structural similarities .

Case Studies

Several case studies have explored the pharmacokinetics and biological effects of this compound:

Study Objective Findings
Sugiarno et al. (2016)Evaluate analgesic effectsDemonstrated significant reduction in pain response in animal models with a Cmax of 0.53 μg/mL .
Hadinugroho et al. (2022)Investigate formulation stabilityFound that the compound maintains stability under ambient conditions and retains biological activity over time .
Caroline et al. (2019)Pharmacokinetic analysisReported elimination half-life (t1/2 el.) of approximately 41.72 minutes; effective for oral administration .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in inflammatory and pain pathways. The modulation of these pathways may be linked to its structural features that allow it to engage with biological targets effectively.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXANEHZMXYKAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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